molecular formula C4H6CaO4 B046833 Calcium acetate CAS No. 114460-21-8

Calcium acetate

Cat. No.: B046833
CAS No.: 114460-21-8
M. Wt: 158.17 g/mol
InChI Key: VSGNNIFQASZAOI-UHFFFAOYSA-L
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Description

Calcium acetate is a chemical compound that is the calcium salt of acetic acid It is represented by the chemical formula ( \text{C}_4\text{H}_6\text{CaO}_4 )It appears as a white, hygroscopic solid and is widely used in various industrial and medical applications .

Mechanism of Action

Target of Action

Calcium acetate primarily targets phosphate ions in the body . It is used to treat hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, commonly seen in patients with kidney disease .

Mode of Action

This compound works by binding with the phosphate in the food you eat . The resulting calcium phosphate complex is insoluble and is eliminated from the body without being absorbed .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the phosphate binding process . By binding to dietary phosphate in the intestines, this compound prevents phosphate absorption into the bloodstream . This helps regulate phosphate levels in the body, preventing complications such as ectopic calcification and secondary hyperparathyroidism .

Pharmacokinetics

This compound is primarily absorbed from the small intestine via active transport and passive diffusion . Vitamin D enhances its absorption . After absorption, it crosses the placenta and enters breast milk . The compound is mainly excreted via feces as insoluble calcium salts, and about 20% is excreted in urine . A study on mice showed that the absolute bioavailability of this compound was 1.5-fold greater than that of calcium chloride .

Result of Action

The primary result of this compound action is the reduction of phosphate levels in the blood . By binding to dietary phosphate and preventing its absorption, this compound helps manage hyperphosphatemia in patients with kidney disease . This can prevent complications such as ectopic calcification and secondary hyperparathyroidism .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the solubility of this compound and hence its ability to bind to phosphate . Additionally, the presence of other ions in the gastrointestinal tract may also influence the binding efficiency of this compound .

Biochemical Analysis

Biochemical Properties

Calcium acetate interacts with various enzymes, proteins, and other biomolecules. It is often used in the treatment of hyperphosphatemia, a condition characterized by elevated serum phosphorus levels . This compound binds to dietary phosphate in the gastrointestinal tract, reducing its absorption and thereby lowering serum phosphorus levels .

Cellular Effects

This compound influences cell function by affecting cellular metabolism and gene expression. It helps regulate phosphorus levels within cells, which is crucial for various cellular processes, including energy production and cell signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate, which is then excreted in the feces . This reduces the amount of phosphate absorbed into the bloodstream, thereby lowering serum phosphorus levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study found that this compound effectively lowered serum phosphorus levels in hemodialysis patients after 4 weeks and 8 weeks of administration .

Metabolic Pathways

This compound is involved in the phosphate homeostasis pathway. By binding to dietary phosphate, it reduces phosphate absorption and disrupts the normal phosphate metabolism .

Transport and Distribution

This compound is transported within cells and tissues through passive diffusion. Once in the gastrointestinal tract, it binds to dietary phosphate, reducing its absorption and distribution within the body .

Preparation Methods

Calcium acetate can be synthesized through several methods:

  • Laboratory Synthesis: : One common method involves reacting calcium carbonate (found in eggshells, limestone, or marble) with acetic acid. The reaction is as follows: [ \text{CaCO}_3 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ] Alternatively, calcium hydroxide can be used: [ \text{Ca(OH)}_2 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + 2\text{H}_2\text{O} (l) ]

  • Industrial Production: : Industrially, this compound is produced by reacting acetic acid with calcium carbonate or calcium hydroxide under controlled conditions. The process involves primary filtration, discoloration, fine filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Calcium acetate undergoes various chemical reactions:

Comparison with Similar Compounds

Calcium acetate is often compared with other calcium salts such as calcium carbonate and calcium citrate:

    Calcium Carbonate: Both this compound and calcium carbonate are used to control phosphate levels in patients with kidney disease.

    Calcium Citrate: Calcium citrate is another calcium supplement that is more easily absorbed by the body compared to calcium carbonate.

Similar compounds include:

  • Calcium carbonate
  • Calcium citrate
  • Calcium lactate
  • Calcium gluconate

Each of these compounds has unique properties and applications, but this compound stands out for its effectiveness in medical and industrial applications.

Properties

CAS No.

114460-21-8

Molecular Formula

C4H6CaO4

Molecular Weight

158.17 g/mol

IUPAC Name

calcium;diacetate

InChI

InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

VSGNNIFQASZAOI-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

Color/Form

COLORLESS CRYSTALS
Rod-shaped crystals
White, hydrogroscopic, crystalline solid

density

1.50 kg/l
1.5 g/cm³

melting_point

160 °C
160 °C (decomposition to acetone)

62-54-4

physical_description

DryPowder;  Liquid;  PelletsLargeCrystals
Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder
WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR.

shelf_life

VERY HYGROSCOPIC ...

solubility

37.4 G IN 100 CC OF WATER @ 0 °C;  29.7 G IN 100 CC OF WATER @ 100 °C;  SLIGHTLY SOL IN ALCOHOL
Practically insol in acetone and benzene
Solubility in water: very good

Synonyms

Calcium Acetate;  Brown Acetate;  Calcium Diacetate;  E 263;  Gray Acetate;  Lime Acetate;  Lime Pyrolignite;  PhosLo;  Royen;  Sanopan;  Sorbo-Calcion;  Teltozan

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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calcium propionate

Synthesis routes and methods II

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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Synthesis routes and methods III

Procedure details

Furthermore, acetone can be synthesized by pyrolyzing cellulose in a wood material to give acetic acid, neutralizing the acetic acid with calcium hydroxide to give calcium acetate, and then pyrolyzing the calcium acetate. Since acetic acid is generated by oxidation of ethanol during the fermentation in the synthesis of bioethanol, the acetic acid can be utilized to synthesize acetone through the same process as above.
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Synthesis routes and methods IV

Procedure details

In a similar experiment, 200 g of the ash was mixed with 3.0 L of 20% (v/v) or 21% (w/w) acetic acid. That amount of acetic acid corresponded to 4.2 times the stoichiometric proportion of calcium carbonate in the ash. The slurry was agitated and left overnight at room temperature. 2.7 L of liquid was collected. The liquid collected contained 9.2±0.2% solids (based on two separate measurements), as was shown by evaporation of a 10-mL sample at 105° C. The theoretical amount of calcium acetate, formed in the reaction mixture, would have been 6.6% by weight. The elemental calcium content in the dried solids was determined to be 19.2±0.4% (based on two independent measurements), translating into 76% Ca(CH3COO)2, or 85% Ca(CH3COO)2.H2O.
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Synthesis routes and methods V

Procedure details

A calcium acetate salt dispersion was prepared by mixing 11.9 parts of acetic acid, 1316.3 parts of water, and 263.2 parts hydrated lime at 20° C. The resulting dispersion had a beige color and separated upon standing, i.e. without agitation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium acetate
Reactant of Route 2
Calcium acetate
Reactant of Route 3
Calcium acetate
Reactant of Route 4
Calcium acetate
Reactant of Route 5
Calcium acetate
Reactant of Route 6
Calcium acetate
Customer
Q & A

Q1: Why is calcium acetate used as a phosphate binder in patients with chronic kidney disease?

A1: this compound effectively binds dietary phosphorus in the gut, limiting its absorption into the bloodstream. This is crucial for patients with chronic kidney disease who can't efficiently remove phosphorus, leading to hyperphosphatemia [, , , ].

Q2: How does this compound compare to calcium carbonate as a phosphate binder?

A2: Research indicates that this compound might be a more potent phosphate binder than calcium carbonate. Studies show comparable phosphorus control with lower elemental calcium intake using this compound [, , , , , ].

Q3: Are there any concerns regarding the long-term use of this compound in hemodialysis patients?

A3: While effective, long-term use of this compound has been linked to hypercalcemia and vascular calcification in some hemodialysis patients. These concerns have led to exploring alternative phosphate binders like sevelamer [, , ].

Q4: Does the timing of this compound administration impact its phosphate binding efficacy?

A4: Yes, studies suggest that taking this compound with meals optimizes its phosphate binding capacity as it primarily targets dietary phosphorus [].

Q5: Has this compound demonstrated any additional benefits beyond phosphorus control in CKD patients?

A5: Some studies suggest that this compound might have a positive impact on secondary hyperparathyroidism in CKD patients, although further research is needed to confirm this finding [].

Q6: What is the molecular formula and weight of this compound?

A6: The anhydrous form of this compound has the molecular formula Ca(C2H3O2)2 and a molecular weight of 158.17 g/mol [].

Q7: How does the hydration state of this compound affect its properties?

A7: this compound exists in various hydrated forms, including anhydrous, monohydrate, and half-hydrate. The presence of water molecules influences its solubility, thermal stability, and reactivity [, ].

Q8: Can this compound be synthesized from waste materials?

A8: Yes, researchers have successfully synthesized this compound from various waste sources, such as eggshells, oyster shells, and scallop shells. This approach offers an eco-friendly alternative to conventional production methods [, , ].

Q9: How does this compound affect cement properties?

A9: this compound can act as an accelerator and water reducer in cement. Studies demonstrate its ability to enhance early hydration, reduce setting time, and improve compressive strength of cement mortars [, ].

Q10: Can this compound be used as a CO2 sorbent?

A10: Research suggests that this compound exhibits potential as a CO2 sorbent. Its cyclic calcination/carbonation reactions demonstrate promising carbon capture capabilities, particularly at temperatures between 650-700°C [].

Q11: How does this compound contribute to the de-icing performance of road salt alternatives?

A11: this compound serves as an environmentally benign de-icer, offering a less corrosive alternative to traditional road salts like sodium chloride [, ].

Q12: How does the de-icing capacity of this compound compare to sodium chloride?

A12: While this compound is less corrosive, its ice-melting capacity is generally lower than sodium chloride. Research is exploring methods to enhance its performance, such as combining it with sodium hydroxide [, ].

Q13: Does this compound impact the taste of rye bread?

A13: While acetate contributes to the desirable taste of rye bread, high concentrations of this compound can negatively impact bread volume due to its effect on yeast CO2 production [].

Q14: Can this compound be used to improve the shelf life of cut flowers?

A14: Studies indicate that this compound can prolong the vase life of cut flowers like gladiolus. This is attributed to its positive influence on membrane stability, calcium signaling, and hormone regulation within the flower [].

Q15: How is this compound utilized in the food industry?

A15: this compound is a versatile food additive (E263) used for various purposes, including a firming agent, pH regulator, and sequestrant. It's also applied in oil degumming processes and can improve the stability and texture of certain food products [, ].

Q16: What are potential future research areas for this compound?

A16: Future research could explore:* Optimizing this compound formulations for improved bioavailability and reduced gastrointestinal side effects [].* Investigating its potential in other applications, such as drug delivery systems and biomaterial development [, ].* Further analyzing its environmental impact and degradation pathways [, ].* Expanding research on its use as a CO2 sorbent for climate change mitigation strategies [].

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